

# Dapiglutide Efficacy in Male vs. Female Study Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Dapiglutide |           |
| Cat. No.:            | B15571176   | Get Quote |

Currently, a direct comparison of **Dapiglutide**'s efficacy in male versus female populations is not feasible due to the limited inclusion of female participants in the early-stage clinical trials. The Phase 1b trials for **Dapiglutide**, a novel dual GLP-1/GLP-2 receptor agonist, have predominantly enrolled male subjects. Part 1 of the Phase 1b dose-titration trial included approximately 85% male participants, while Part 2 involved around 93% males.[1][2][3] This demographic skewness prevents any statistically significant analysis of sex-based differences in the efficacy and safety of **Dapiglutide** at this time.

However, by examining the broader class of GLP-1 receptor agonists, to which **Dapiglutide** belongs, we can infer potential sex-related variations in treatment response that may be relevant for future **Dapiglutide** studies. Extensive research and meta-analyses on other GLP-1 receptor agonists, such as semaglutide, liraglutide, and dulaglutide, have consistently revealed sex-specific differences in both efficacy and tolerability.

# Insights from the Broader Class of GLP-1 Receptor Agonists

Numerous studies on GLP-1 receptor agonists have demonstrated a more pronounced weight loss effect in females compared to males.[4][5] Conversely, women tend to experience a higher incidence of adverse events, particularly gastrointestinal side effects like nausea and vomiting.



# Quantitative Data Summary: GLP-1 Receptor Agonist Efficacy by Sex

The following table summarizes findings from studies on various GLP-1 receptor agonists, highlighting the observed differences in weight reduction between male and female participants.

| Drug               | Study/Analysis              | Key Finding on<br>Weight Loss                                                                 | Citation |
|--------------------|-----------------------------|-----------------------------------------------------------------------------------------------|----------|
| Multiple GLP-1 RAs | Meta-analysis of 14<br>RCTs | Females lost a mean of 1.04 kg more than males.                                               |          |
| Semaglutide        | STEP 1, 2, & 4 Trials       | Women achieved<br>greater mean weight<br>reduction (e.g., 14.0%<br>vs. 8.0% in STEP 1).       |          |
| Dulaglutide        | Comparative Study           | Females showed a mean weight loss of -1.32 kg, while males had a mean gain of +0.09 kg.       |          |
| Liraglutide        | Comparative Study           | Females had a mean<br>weight loss of -0.51<br>kg, while males had a<br>mean loss of -0.03 kg. | _        |
| Exenatide          | Retrospective Study         | 33% of women<br>achieved weight loss<br>targets compared to<br>17% of men after 12<br>months. | _        |

### **Potential Mechanisms for Observed Sex Differences**



Several hypotheses have been proposed to explain the observed sex-based differences in response to GLP-1 receptor agonists:

- Pharmacokinetics and Drug Exposure: Some studies suggest that women may have higher drug exposure to GLP-1 RAs, potentially due to lower average body weight, which could contribute to both greater efficacy and a higher incidence of side effects.
- Hormonal Interactions: Estrogen levels may play a role in the response to GLP-1 RAs.
   Preclinical studies suggest that the efficacy and tolerability of these drugs can vary with the phase of the estrous cycle.
- Receptor Expression: Research indicates that females may have higher expression of the GLP-1 receptor in brain regions associated with nausea and aversion, potentially explaining the increased gastrointestinal side effects.

## **Experimental Protocols**

The methodologies employed in the clinical trials of GLP-1 receptor agonists are crucial for understanding the context of the efficacy and safety data.

## Dapiglutide Phase 1b Trial Protocol (Summary)

- Study Design: Double-blind, placebo-controlled, multiple ascending dose (MAD) trial.
- Participants: Overweight or obese individuals. Part 1 included 54 participants (~85% male) with a median baseline BMI of 30.0 kg/m<sup>2</sup>. Part 2 included 30 participants (~93% male) with a median baseline BMI of 28.8 kg/m<sup>2</sup>.
- Intervention: Once-weekly subcutaneous injections of **Dapiglutide** or placebo. Doses were
  escalated over the trial period.
- Duration: Part 1 was 13 weeks, and Part 2 was 28 weeks.
- Primary Endpoints: Safety and tolerability of Dapiglutide.
- Secondary Endpoints: Pharmacokinetics and effects on body weight.



• Lifestyle Modifications: No lifestyle modifications, such as diet or exercise, were included in the trial.

### **General GLP-1 Receptor Agonist Clinical Trial Workflow**

The following diagram illustrates a typical workflow for a clinical trial investigating a GLP-1 receptor agonist for weight management.





Click to download full resolution via product page

Typical Clinical Trial Workflow for GLP-1 RAs

## **Signaling Pathways**



**Dapiglutide** is a dual agonist, acting on both the GLP-1 and GLP-2 receptors. Understanding the signaling pathways of these receptors is fundamental to comprehending its mechanism of action.



Click to download full resolution via product page

Dapiglutide's Dual Receptor Signaling Pathways

#### **Conclusion and Future Directions**

While direct evidence for sex-based differences in **Dapiglutide**'s efficacy is currently absent, the wealth of data from other GLP-1 receptor agonists strongly suggests that sex is a significant variable in treatment response. Future clinical trials for **Dapiglutide**, particularly



Phase 2 and 3 studies, should prioritize the inclusion of a representative female population to enable robust analysis of efficacy and safety in both sexes. Such data will be critical for determining if dose adjustments or different management strategies are needed for male and female patients to optimize the therapeutic benefits of this promising new agent. The unique dual agonism of **Dapiglutide** at the GLP-2 receptor may also introduce novel sex-specific effects on gut health and inflammation that warrant dedicated investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. zealandpharma.com [zealandpharma.com]
- 2. Zealand Pharma announces positive topline results from [globenewswire.com]
- 3. Zealand Pharma announces positive topline results from [globenewswire.com]
- 4. Sex Differences in the Efficacy of Glucagon-Like Peptide-1 Receptor Agonists for Weight Reduction: A Systematic Review and Meta-Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dapiglutide Efficacy in Male vs. Female Study Populations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571176#dapiglutide-efficacy-in-male-vs-female-study-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com